molecular formula C7H15N3O B13523901 2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one

2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B13523901
M. Wt: 157.21 g/mol
InChI Key: UGEDDILEVKGDKZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with a suitable methylating agent. One common method is the reaction of piperazine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or ruthenium complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of polymers and as a precursor in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby modulating neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(Methylamino)-1-(piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

    Piperazine: The parent compound, which lacks the methylamino group.

    N-Methylpiperazine: Similar structure but with a methyl group attached to one of the nitrogen atoms in the piperazine ring.

    1-(2-Hydroxyethyl)piperazine: Contains a hydroxyethyl group instead of a methylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

2-(methylamino)-1-piperazin-1-ylethanone

InChI

InChI=1S/C7H15N3O/c1-8-6-7(11)10-4-2-9-3-5-10/h8-9H,2-6H2,1H3

InChI Key

UGEDDILEVKGDKZ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N1CCNCC1

Origin of Product

United States

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